3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 3,5-diphenylpyrazole with an appropriate pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine ring are replaced by other groups.
Scientific Research Applications
3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has been studied for its potential as a biological probe to investigate various biochemical pathways and processes.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar structural features but contains nitro groups, which impart different chemical and biological properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another similar compound with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,5-diphenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H20N4/c1-15(2)23-20-13-19(17-11-7-4-8-12-17)24-21-18(14-22-25(20)21)16-9-5-3-6-10-16/h3-15,23H,1-2H3 |
InChI Key |
BZNABCBPHUXTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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